4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline

Description

Introduction to 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline

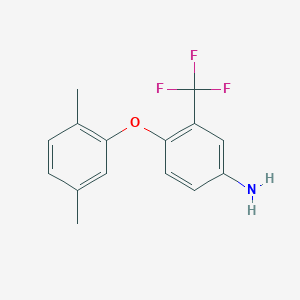

4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline stands as a complex aromatic compound that exemplifies the sophisticated structural modifications possible within modern organic chemistry. The compound, identified by Chemical Abstracts Service number 946697-58-1, possesses the molecular formula C15H14F3NO and a molecular weight of 281.27 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-(2,5-dimethylphenoxy)-3-(trifluoromethyl)aniline, reflecting its structural composition through standardized nomenclature conventions.

The compound's structural complexity arises from the combination of multiple functional groups attached to a central aniline framework. The base aniline structure provides the fundamental aromatic amino functionality, while the phenoxy substituent introduces an ether linkage to a dimethyl-substituted benzene ring. Additionally, the trifluoromethyl group contributes significant electronegativity and steric properties that fundamentally alter the compound's chemical behavior and potential reactivity patterns.

According to PubChem database records, the compound was first created on May 28, 2009, with its most recent modification occurring on May 24, 2025, indicating ongoing research interest and potential applications. The International Chemical Identifier Key for this compound is WOFWIECFSAUQQJ-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification and cross-referencing purposes. The Simplified Molecular Input Line Entry System notation CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)C(F)(F)F captures the complete structural connectivity in a linear format suitable for computational applications.

Table 1: Fundamental Chemical Properties of 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline

Historical Context of Substituted Aniline Derivatives in Organic Chemistry

The historical development of aniline chemistry provides crucial context for understanding the significance of compounds like 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline within the broader framework of organic chemistry evolution. Aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, marking the beginning of a chemical lineage that would profoundly impact industrial chemistry and synthetic methodology. Unverdorben initially named this substance Crystallin, unaware that he had discovered what would become one of the most important starting materials in organic synthesis.

The historical progression of aniline discovery involved multiple researchers working independently to characterize the same fundamental compound. In 1834, Friedlieb Runge isolated a substance from coal tar that produced a distinctive blue color when treated with chloride of lime, which he named kyanol or cyanol. Subsequently, Carl Julius Fritzsche treated indigo with caustic potash in 1840 and obtained an oil that he named aniline, deriving the name from an indigo-yielding plant, anil (Indigofera suffruticosa). The unification of these separate discoveries occurred in 1843 when August Wilhelm von Hofmann demonstrated that these various substances were identical, establishing the compound thereafter known as phenylamine or aniline.

The industrial significance of aniline derivatives became apparent through the development of the synthetic dye industry in the mid-nineteenth century. In 1856, William Henry Perkin, a student of von Hofmann, attempted to synthesize quinine but instead discovered mauveine, which quickly became a commercial dye of enormous importance. This serendipitous discovery catalyzed the development of numerous synthetic dyes, including fuchsin, safranin, and induline, establishing aniline as a cornerstone of industrial chemistry. The economic importance of aniline chemistry is reflected in the naming of major chemical companies such as BASF, originally Badische Anilin- und Soda-Fabrik (Baden Aniline and Soda Factory), which remains the largest chemical supplier today.

Substituted anilines represent a class of organic compounds derived from aniline through modification with different functional groups, serving as important starting materials in various chemical syntheses. These compounds demonstrate remarkable versatility in organic chemistry, functioning as precursors for N-phenyl nicotinamide and cinnoline derivatives, as well as in the production of benzothiazole derivatives and heterocyclic azo dyes. The variations in substituted anilines, such as ortho-, meta-, and para-nitroanilines, are specifically utilized in reactions like ketimine synthesis, showcasing their adaptability in diverse synthetic applications.

Modern substituted aniline chemistry has expanded beyond traditional dye applications to encompass sophisticated pharmaceutical and materials science applications. The development of compounds like 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline represents the culmination of nearly two centuries of chemical evolution, incorporating both classical aniline chemistry and contemporary functional group modifications that enhance molecular properties for specialized applications.

Structural Significance of Phenoxy and Trifluoromethyl Functional Groups

The structural architecture of 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline incorporates two highly significant functional groups that profoundly influence the compound's chemical and physical properties. The phenoxy moiety and trifluoromethyl group each contribute distinct characteristics that collectively define the molecule's behavior and potential applications in chemical systems.

The phenoxy group represents a specific class of aromatic ethers derived from phenol where the hydroxyl group is substituted with an alkoxy functionality. Phenol ethers demonstrate reduced hydrophilicity compared to their phenol and alcohol precursors, both of which can donate and accept hydrogen bonds. However, phenol ethers retain the ability to accept hydrogen bonds through the ethereal oxygen, allowing for slight solubility in polar solvents while the aromatic ring reduces overall solubility in polar solvents such as water and ethanol. The comparative water solubility difference is dramatic: diethyl ether exhibits water solubility of 8 grams per 100 milliliters, while diphenyl ether shows solubility of only 0.002 grams per 100 milliliters.

The aromatic ring within the phenoxy group significantly influences the electron distribution around the ethereal oxygen, drawing electrons away from this position and making hydrolysis of phenol ethers considerably more difficult than that of alkyl ethers. This electronic effect requires the ethereal oxygen to be significantly nucleophilic for acid-catalyzed hydrolysis to occur. The phenoxy group's privileged nature in medicinal chemistry has been extensively documented, with numerous literature reports indicating its crucial importance for biological activity. Research has demonstrated that the phenoxy moiety facilitates π–π interactions with aromatic residues and enables hydrogen bonding with surrounding polar residues.

Table 2: Comparative Properties of Ether Types

| Ether Type | Water Solubility (g/100 mL) | Hydrolysis Difficulty | Primary Interactions |

|---|---|---|---|

| Diethyl Ether | 8.0 | Low | Hydrogen bonding |

| Diphenyl Ether | 0.002 | High | π–π interactions |

| Phenol Ethers (general) | Variable (low) | High | Mixed interactions |

The trifluoromethyl group represents a functional group with the formula CF3, derived conceptually from the methyl group (CH3) by replacing each hydrogen atom with a fluorine atom. This substitution creates a group with significant electronegativity that is often described as intermediate between the electronegativities of fluorine and chlorine. The exceptional electronegativity of the trifluoromethyl group causes trifluoromethyl-substituted compounds to often function as strong acids, exemplified by trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group substantially lowers the basicity of compounds such as trifluoroethanol.

The medicinal applications of the trifluoromethyl group date from 1928, although research intensified significantly in the mid-1940s. The trifluoromethyl group frequently serves as a bioisostere, creating derivatives by replacing chloride or methyl groups to adjust the steric and electronic properties of lead compounds or to protect reactive methyl groups from metabolic oxidation. Notable pharmaceutical compounds containing trifluoromethyl groups include efavirenz (an HIV reverse transcriptase inhibitor), fluoxetine (an antidepressant), and celecoxib (a nonsteroidal anti-inflammatory drug).

The combination of phenoxy and trifluoromethyl functionalities in 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline creates a molecule with unique electronic and steric properties. The electron-withdrawing nature of the trifluoromethyl group contrasts with the electron-donating characteristics of the dimethyl-substituted phenoxy moiety, establishing an intramolecular electronic balance that influences the compound's reactivity patterns and potential biological interactions.

Positional Isomerism in Dimethylphenoxy-Substituted Anilines

Positional isomerism represents a fundamental concept in organic chemistry that significantly impacts the properties and applications of compounds containing multiple substituents on aromatic rings. In the context of dimethylphenoxy-substituted anilines, positional isomerism manifests through the variable placement of methyl groups on the phenoxy ring and the positioning of functional groups on the aniline ring system.

The dimethylbenzene framework, historically known as xylene, provides an excellent model for understanding positional isomerism in aromatic systems. The three xylene isomers demonstrate how methyl group positioning dramatically influences physical and chemical properties. The melting point variation among xylene isomers ranges from negative 47.87 degrees Celsius for meta-xylene to positive 13.26 degrees Celsius for para-xylene, with the para isomer exhibiting a substantially higher melting point due to more efficient crystal packing. The boiling points for all three isomers cluster around 140 degrees Celsius, while their densities remain approximately 0.87 grams per milliliter, demonstrating that some properties remain relatively constant despite positional differences.

Table 3: Physical Property Comparison of Dimethylbenzene Isomers

| Isomer | Systematic Name | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| ortho-Xylene | 1,2-Dimethylbenzene | -25 | 144 | 0.88 |

| meta-Xylene | 1,3-Dimethylbenzene | -48 | 139 | 0.86 |

| para-Xylene | 1,4-Dimethylbenzene | 13 | 138 | 0.86 |

The positional isomerism in dimethylcyclohexane provides additional insight into the complexity of multiple substituent positioning. Analysis of dimethylcyclohexane reveals several distinct positional arrangements: 1,1-dimethyl (both methyl groups on the same carbon), 1,2-dimethyl (methyl groups on adjacent carbons), 1,3-dimethyl (methyl groups separated by one carbon), and 1,4-dimethyl (methyl groups separated by two carbons). The symmetry of the cyclohexane ring creates situations where some arrangements become equivalent, resulting in four distinct positional isomers for dimethylcyclohexane.

In the specific case of 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, the compound incorporates 2,5-dimethylphenoxy substitution, representing a meta-relationship between the two methyl groups on the phenoxy ring. This positioning creates a specific electronic and steric environment that differs significantly from alternative arrangements such as 2,3-dimethyl or 3,5-dimethyl substitution patterns. The 2,5-positioning places the methyl groups in a relationship that minimizes steric hindrance while providing distinct electronic effects on the aromatic system.

Related compounds demonstrate the significance of positional variations in this chemical series. The compound 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline, with Chemical Abstracts Service number 946697-55-8, represents an alternative positional isomer where the dimethyl groups occupy the 2,3-positions rather than the 2,5-positions. Similarly, 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline, with Chemical Abstracts Service number 946784-57-2, maintains the 2,5-dimethyl pattern but relocates the trifluoromethyl group from the 3-position to the 2-position on the aniline ring.

The importance of positional isomerism extends beyond simple structural variation to encompass significant differences in chemical reactivity, physical properties, and potential biological activity. The ortho-, meta-, and para-relationships in aromatic chemistry create distinct electronic environments that influence everything from electrophilic aromatic substitution patterns to intermolecular interactions. Understanding these positional relationships becomes crucial for predicting compound behavior and designing molecules with specific desired properties.

The complexity of positional isomerism in compounds like 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline demonstrates the sophisticated level of structural control possible in modern organic synthesis. The precise positioning of functional groups allows chemists to fine-tune molecular properties and create compounds optimized for specific applications, highlighting the continued importance of fundamental isomerism concepts in contemporary chemical research and development.

Propriétés

IUPAC Name |

4-(2,5-dimethylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-13-6-5-11(19)8-12(13)15(16,17)18/h3-8H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFWIECFSAUQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethylphenol and 3-(trifluoromethyl)aniline.

Formation of Phenoxy Intermediate: 2,5-dimethylphenol is reacted with a suitable halogenating agent to form 2,5-dimethylphenoxy halide.

Nucleophilic Substitution: The phenoxy halide is then subjected to nucleophilic substitution with 3-(trifluoromethyl)aniline under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

Catalysts: Employing catalysts to enhance reaction rates and yields.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Halogenating agents, bases, and nucleophiles are commonly used.

Major Products

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted aromatic compounds.

Applications De Recherche Scientifique

4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Acidity and Bioactivity : The trifluoromethyl group’s position significantly impacts pKa. Ortho-substituted trifluoromethylanilines (e.g., 2-CF₃) are more acidic (pKa ~1.10–2.75) than meta/para analogues (pKa ~3.49), which may enhance cytotoxicity in acidic tumor microenvironments .

- Agrochemical Relevance: Phenoxy-substituted anilines are common in strobilurin fungicides (e.g., azoxystrobin). The 2,5-dimethylphenoxy group in the target compound may confer resistance to metabolic degradation in plants .

- Synthetic Feasibility : Moderate yields (e.g., 34% for Compound 1k) suggest that the target compound’s synthesis may require optimized protocols to improve efficiency .

Activité Biologique

4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14F3NO

- Molecular Weight : 281.273 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 341.4 °C

- Flash Point : 160.3 °C

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, as well as a dimethylphenoxy moiety that contributes to its chemical reactivity and potential therapeutic applications .

The biological activity of 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity, potentially leading to modulation of important biochemical pathways. This mechanism suggests that the compound may serve as a lead in drug discovery efforts aimed at developing new therapeutic agents .

Antiproliferative Effects

Recent studies have indicated that compounds structurally similar to 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar substituents have shown moderate to potent effects against HeLa and A549 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline | HeLa | TBD |

| Other Similar Compounds | A549 | TBD |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary research suggests that it may interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer or metabolic disorders .

Case Studies

-

Cancer Research :

- A study explored the antiproliferative effects of various aniline derivatives, including 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, against cancer cell lines. The results indicated promising activity that warrants further investigation into its mechanisms and potential therapeutic applications .

-

Proteomics Applications :

- The compound has been utilized in proteomics research to study protein interactions. Its unique structure allows it to serve as a biochemical agent for investigating complex biological systems.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline?

- Methodological Answer : The synthesis typically involves Ullmann coupling between 3-(trifluoromethyl)aniline and 2,5-dimethylbromophenol. Key parameters include:

- Catalyst : Copper(I) iodide or Pd-based catalysts (e.g., Pd(OAc)₂) .

- Solvent : Polar aprotic solvents like DMF or DMSO at 100–120°C.

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate the phenol intermediate.

Example Reaction Optimization :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 110 | 65 |

| Pd(OAc)₂ | Toluene | 100 | 72 |

Q. How can the purity and structure of the compound be verified?

- Methodological Answer : Use a combination of:

- ¹H/¹⁹F NMR : To confirm substituent positions (e.g., trifluoromethyl group at C3, phenoxy protons) .

- FTIR : Detect NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted aniline).

Q. What safety precautions are critical during handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ≈ 0.1 mmHg at 25°C) .

- Storage : Inert atmosphere (N₂) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoromethylation be addressed?

- Methodological Answer :

- Directed Metalation : Use a directing group (e.g., morpholine in ) to position the trifluoromethyl group at C3.

- Electrophilic Substitution : Optimize reaction conditions (e.g., Lewis acids like BF₃·Et₂O) to favor para/ortho positioning .

Key Factors : - Temperature control (0°C vs. room temp).

- Solvent polarity (non-polar solvents favor meta substitution).

Q. What strategies resolve conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Re-evaluation : Measure solubility in rigorously dried solvents (e.g., THF, DCM) under controlled humidity.

- Thermodynamic Analysis : Use DSC to assess melting points and correlate with solvent interactions .

Example Data :

| Solvent | Solubility (mg/mL) | Temp (°C) |

|---|---|---|

| Ethanol | 12.5 | 25 |

| Hexane | 0.8 | 25 |

Q. How can computational modeling predict metabolite pathways?

- Methodological Answer :

- DFT Calculations : Simulate oxidative pathways (e.g., CYP450-mediated hydroxylation) using software like Gaussian .

- Metabolite Identification : Compare predicted MRM transitions (e.g., m/z 295 → 248) with experimental LC-MS/MS data .

Q. What experimental designs assess thermal stability under reaction conditions?

- Methodological Answer :

- TGA/DSC : Determine decomposition onset temperatures (e.g., >200°C in N₂ atmosphere) .

- Kinetic Studies : Monitor degradation rates at varying pH (4–10) and temperatures (50–100°C) .

Contradiction Analysis & Advanced Methodologies

Q. How to reconcile discrepancies in reported boiling points?

- Methodological Answer :

- Vacuum Distillation : Re-measure boiling points under reduced pressure (e.g., 207–208°C at 760 mmHg vs. 190°C at 20 mmHg) .

- Gas Chromatography : Use internal standards (e.g., n-alkanes) for calibration.

Q. What techniques validate the absence of dimerization during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.